methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate
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Overview
Description
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of multiple functional groups, including a hydroxymethyl group and a carboxylate ester, makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate dienophile under controlled conditions to form the bicyclic core. Subsequent functionalization steps, such as hydroxymethylation and esterification, are then carried out to introduce the hydroxymethyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors for the Diels-Alder reaction and automated systems for subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Methyl 1-(carboxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate serves as a valuable intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its bicyclic structure can mimic natural products, making it a candidate for drug discovery and development. Additionally, its functional groups can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry
In the materials science field, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism by which methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core but differ in the functional groups attached.
Norbornene derivatives: These compounds have a similar bicyclic structure but with different ring sizes and substituents.
Camphor: A naturally occurring bicyclic compound with a similar core structure but different functional groups.
Uniqueness
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is unique due to its specific combination of functional groups and its oxabicyclo ring system. This combination provides distinct reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse fields make it a valuable compound for further research and development.
Properties
CAS No. |
2648957-60-0 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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